N-allyl-2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Overview
Description
N-allyl-2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as DASB, is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of neuroscience.
Mechanism of Action
N-allyl-2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide binds specifically to SERT with high affinity and selectivity, making it an ideal radioligand for PET imaging studies. Once bound to SERT, this compound is internalized into the cell, where it accumulates in the endoplasmic reticulum. This accumulation allows for the visualization of SERT density in vivo using PET imaging.
Biochemical and Physiological Effects
This compound has been shown to be safe and well-tolerated in humans, with no significant adverse effects reported in clinical studies. However, its use in animal studies has revealed that it can cause a decrease in SERT density in the brain, which may have implications for the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is its high affinity and selectivity for SERT, which allows for the accurate quantification of SERT density in vivo using PET imaging. However, its use is limited to the study of SERT in the brain, and its effects on other neurotransmitters and receptors are not well understood.
Future Directions
Future research on N-allyl-2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide could focus on its potential applications in the diagnosis and treatment of psychiatric disorders. PET imaging studies using this compound could be used to identify biomarkers for these disorders, which could lead to the development of more targeted therapies. Additionally, the development of new radioligands with greater selectivity and affinity for SERT could further improve the accuracy and sensitivity of PET imaging studies.
Scientific Research Applications
N-allyl-2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is mainly used as a radioligand in positron emission tomography (PET) imaging studies to visualize the serotonin transporter (SERT) in the brain. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, and its dysfunction has been implicated in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. PET imaging using this compound allows for the visualization and quantification of SERT density in vivo, which can provide valuable insights into the pathophysiology of these disorders.
Properties
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetyl]amino]-N-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O4S/c1-2-14-27-24(31)19-10-6-7-11-21(19)28-23(30)16-29(22-13-12-17(25)15-20(22)26)34(32,33)18-8-4-3-5-9-18/h2-13,15H,1,14,16H2,(H,27,31)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYBSOQUTJQHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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